molecular formula C11H14N2O3 B14839554 3-Cyclopropoxy-2-isopropyl-4-nitropyridine CAS No. 1243360-13-5

3-Cyclopropoxy-2-isopropyl-4-nitropyridine

Cat. No.: B14839554
CAS No.: 1243360-13-5
M. Wt: 222.24 g/mol
InChI Key: SGTJBKJHHMPJOT-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-isopropyl-4-nitropyridine is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-isopropyl-4-nitropyridine can be achieved through a multi-step process involving the nitration of pyridine derivatives. One common method involves the nitration of pyridine N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid, followed by the reaction with phosphorus trichloride to yield the desired nitropyridine . The reaction conditions typically involve controlled temperatures and careful handling of reagents to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance safety and efficiency. Continuous flow systems allow for better control of reaction parameters, minimizing the risk of hot spots and undesired by-products . This method is particularly useful for scaling up the production of nitropyridine derivatives.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-isopropyl-4-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-Cyclopropoxy-2-isopropyl-4-nitropyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-isopropyl-4-nitropyridine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity. Detailed studies on its mechanism of action are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-2-isopropyl-4-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

1243360-13-5

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

3-cyclopropyloxy-4-nitro-2-propan-2-ylpyridine

InChI

InChI=1S/C11H14N2O3/c1-7(2)10-11(16-8-3-4-8)9(13(14)15)5-6-12-10/h5-8H,3-4H2,1-2H3

InChI Key

SGTJBKJHHMPJOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1OC2CC2)[N+](=O)[O-]

Origin of Product

United States

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